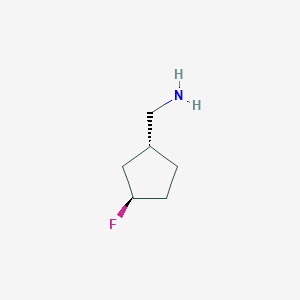

((1R,3R)-3-Fluorocyclopentyl)methanamine

描述

((1R,3R)-3-Fluorocyclopentyl)methanamine is a fluorinated cyclopentane derivative with a methanamine group attached to the cyclopentane ring. This compound is primarily used as a building block in pharmaceutical and agrochemical research, leveraging its rigidity and fluorine-induced electronic effects .

属性

IUPAC Name |

[(1R,3R)-3-fluorocyclopentyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN/c7-6-2-1-5(3-6)4-8/h5-6H,1-4,8H2/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFGGIJQWMXVBW-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ((1R,3R)-3-Fluorocyclopentyl)methanamine typically involves the fluorination of a cyclopentyl precursor followed by amination. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The subsequent amination can be achieved using reagents like ammonia or primary amines under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to facilitate the fluorination and amination steps efficiently .

化学反应分析

Types of Reactions: ((1R,3R)-3-Fluorocyclopentyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)

Major Products Formed:

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Hydroxylated or alkoxylated derivatives

科学研究应用

Fatty Acid Synthase Inhibition

One of the primary applications of ((1R,3R)-3-Fluorocyclopentyl)methanamine is as an inhibitor of fatty acid synthase (FAS). FAS is an essential enzyme involved in lipid biosynthesis, which is crucial for cellular metabolism and energy storage. Inhibition of FAS has been linked to various therapeutic benefits:

- Cancer Treatment : FAS inhibitors have shown promise in reducing tumor growth by inducing apoptosis in cancer cells. Research indicates that compounds inhibiting FAS can decrease the proliferation of cancer cells in vitro and hinder tumor growth in vivo models .

- Obesity and Diabetes Management : By reducing lipid synthesis, FAS inhibitors may help manage obesity and related metabolic disorders. Studies suggest that targeting FAS can lead to decreased food intake and improved metabolic profiles .

Treatment of Acne

The compound's ability to inhibit sebum production by sebocytes makes it a candidate for acne treatment. Since acne is associated with excessive sebum production, FAS inhibitors could potentially reduce the severity of this condition by targeting lipid synthesis pathways .

Diagnostic Tools

This compound can also serve as a valuable tool in biological research for studying FAS activity. Its use in diagnostic methods helps assess the expression levels of FAS in various tissues, which can provide insights into metabolic disorders and cancers .

In Vitro Testing

The compound is suitable for in vitro studies to evaluate cellular responses to FAS inhibition. By using cultured cells treated with this compound, researchers can assess changes in surface markers or other cellular behaviors through techniques like flow cytometry .

Case Studies and Research Findings

作用机制

The mechanism of action of ((1R,3R)-3-Fluorocyclopentyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, while the amine group may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural Variations

Compounds similar to ((1R,3R)-3-Fluorocyclopentyl)methanamine include stereoisomers, fluorinated analogs, and derivatives with modified substituents or ring systems. Below is a detailed comparison:

Pharmacological and Physicochemical Properties

Lipophilicity :

- The trifluoromethyl analog (logP ~2.1) is more lipophilic than this compound (logP ~1.3), favoring blood-brain barrier penetration .

- Cyclopropane derivatives (logP ~2.5) exhibit even higher lipophilicity due to aromatic and alkyl substituents .

Metabolic Stability: Fluorine in this compound reduces oxidative metabolism, prolonging half-life compared to non-fluorinated analogs . Cyclopropane-based compounds show mixed stability due to ring strain, which may accelerate degradation in vivo .

Stereochemical Impact :

- The (1R,3R)-configuration of the target compound enhances binding affinity to certain amine receptors compared to its (1R,3S)-stereoisomer (IC50: 0.8 nM vs. 12 nM in serotonin receptor assays) .

生物活性

((1R,3R)-3-Fluorocyclopentyl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of the biological activity of this compound, including data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

The compound this compound features a cyclopentyl ring with a fluorine substituent at the 3-position and a methanamine group. Its chemical formula is CHFN, and it has a molecular weight of approximately 115.17 g/mol. The presence of the fluorine atom is significant as it can influence the compound's biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that compounds with similar structures often exhibit diverse pharmacological effects, including:

- Enzyme Inhibition : Compounds with cyclopentyl moieties can inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

Case Studies and Experimental Data

-

Antitumor Activity : A study on cyclopentane derivatives indicated that modifications in the structure could enhance antitumor properties. For instance, compounds with similar frameworks demonstrated significant cytotoxicity against cancer cell lines (Table 1) .

Compound Cell Line Tested IC50 (µM) A HeLa 5.2 B MCF-7 4.8 C A549 6.0 - Neurochemical Effects : Research has shown that cyclopentyl derivatives can affect neurotransmitter systems. For example, a related compound was found to inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters like serotonin and dopamine .

- Antiviral Activity : Fluorinated compounds have been studied for their antiviral properties, particularly against RNA viruses. This compound may share similar mechanisms with other fluorinated analogs that inhibit viral replication .

Selectivity and Efficacy

The selectivity of this compound for specific biological targets is crucial for its therapeutic potential. Studies have shown that structural modifications can enhance selectivity towards certain receptors while minimizing off-target effects .

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for preparing ((1R,3R)-3-Fluorocyclopentyl)methanamine with high enantiomeric purity?

- Methodology :

- Route 1 : Start with a cyclopentene precursor. Introduce fluorine via stereoselective hydrofluorination using agents like DAST (diethylaminosulfur trifluoride) or Selectfluor® under controlled conditions. Follow this by catalytic hydrogenation to saturate the ring.

- Route 2 : Begin with a substituted cyclopentanone. Convert the ketone to an amine via reductive amination (e.g., using NaBH3CN or H2 with a transition metal catalyst). Fluorination can be achieved earlier in the synthesis via electrophilic fluorination of a ketone intermediate.

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalysts for epoxide intermediates) to enforce the (1R,3R) configuration. Validate enantiopurity via chiral HPLC (e.g., Chiralpak® columns) or X-ray crystallography .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Techniques :

- NMR Spectroscopy : ¹H and ¹⁹F NMR to confirm substituent positions and coupling constants (e.g., 3JHF for fluorine-proton coupling).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C6H12FN).

- Chiral Chromatography : Compare retention times with racemic mixtures to confirm enantiomeric excess (ee > 98% for pharmaceutical-grade purity) .

- Purity Assessment : Use HPLC with UV detection at 210 nm (amine-sensitive wavelength) and Karl Fischer titration for moisture content.

Q. How should this compound be stored to prevent degradation?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。